Lithium 2-methyl-2-(oxetan-3-yl)propanoate
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Overview
Description
2-methyl-2-(oxetan-3-yl)propanoic acid;lithium salt is a chemical compound with the molecular formula C7H12O3Li and a molecular weight of 151.11 g/mol . This compound is known for its unique structure, which includes an oxetane ring, a four-membered cyclic ether, attached to a propanoic acid moiety. The lithium salt form of this compound enhances its solubility and stability, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-(oxetan-3-yl)propanoic acid;lithium salt typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through the cyclization of a suitable precursor, such as a halohydrin or an epoxide, under basic conditions.
Attachment of the Propanoic Acid Moiety: The oxetane ring is then functionalized with a propanoic acid group through a series of reactions, including esterification and hydrolysis.
Lithium Salt Formation: The final step involves the neutralization of the propanoic acid with lithium hydroxide to form the lithium salt.
Industrial Production Methods
Industrial production of 2-methyl-2-(oxetan-3-yl)propanoic acid;lithium salt follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors, followed by purification steps such as crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-(oxetan-3-yl)propanoic acid;lithium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted oxetane derivatives.
Scientific Research Applications
2-methyl-2-(oxetan-3-yl)propanoic acid;lithium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-2-(oxetan-3-yl)propanoic acid;lithium salt involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-2-(oxetan-3-yl)propanoic acid; sodium salt
- 2-methyl-2-(oxetan-3-yl)propanoic acid; potassium salt
- 3-(oxetan-2-yl)propanoic acid; lithium salt
Uniqueness
2-methyl-2-(oxetan-3-yl)propanoic acid;lithium salt is unique due to its specific combination of an oxetane ring and a propanoic acid moiety, along with the lithium salt form. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
Molecular Formula |
C7H11LiO3 |
---|---|
Molecular Weight |
150.1 g/mol |
IUPAC Name |
lithium;2-methyl-2-(oxetan-3-yl)propanoate |
InChI |
InChI=1S/C7H12O3.Li/c1-7(2,6(8)9)5-3-10-4-5;/h5H,3-4H2,1-2H3,(H,8,9);/q;+1/p-1 |
InChI Key |
WRXXGAFTCMTCEA-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC(C)(C1COC1)C(=O)[O-] |
Origin of Product |
United States |
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